molecular formula C17H19N5O5 B2404419 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide CAS No. 1286719-55-8

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide

Cat. No.: B2404419
CAS No.: 1286719-55-8
M. Wt: 373.369
InChI Key: LTHMCJCBWIQQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a dihydrobenzo[b][1,4]dioxin moiety, an oxoimidazolidinyl group, and an oxadiazolylmethyl substituent

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-11-19-20-16(27-11)9-18-15(23)10-21-4-5-22(17(21)24)12-2-3-13-14(8-12)26-7-6-25-13/h2-3,8H,4-7,9-10H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHMCJCBWIQQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Yield Optimization

Step Reagent System Temperature Time Yield (%)
Benzodioxin Alkylation K₂CO₃/DMF 80°C 12 h 85
Imidazolidinone Cyclization Triphosgene/DCM 0°C→RT 2 h 78
Oxadiazole Cyclization POCl₃ Reflux 6 h 72
Acetamide Coupling EDC/HOBt RT 12 h 68

Spectroscopic Validation

  • IR Spectroscopy : N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), C-O-C (1240 cm⁻¹).
  • ¹H NMR : Benzodioxin protons (δ 4.20–4.05 ppm), imidazolidinone NH (δ 8.15 ppm), oxadiazole CH₃ (δ 2.45 ppm).

Challenges and Alternative Routes

Competing Side Reactions

Unwanted dimerization of intermediates during cyclization steps necessitates strict temperature control. For example, excess triphosgene at elevated temperatures promotes urea byproduct formation.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis for the oxadiazole cyclization step, reducing reaction times from 6 h to 30 min with comparable yields.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxoimidazolidinyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazolylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. Research has focused on synthesizing related compounds to evaluate their efficacy against various cancer cell lines. For instance, derivatives were screened for their ability to inhibit cell proliferation in breast and lung cancer models, showing promising results that warrant further investigation into their mechanism of action and potential use as chemotherapeutic agents .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that certain derivatives possess broad-spectrum antibacterial and antifungal activities. These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of pharmaceutical compounds. SAR studies involving 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide have revealed that modifications to the benzodioxin moiety significantly influence biological activity. For example:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and potency
Substitution at the oxadiazoleEnhanced selectivity towards cancer cells
Alteration of the acetamide groupImpact on solubility and bioavailability

These insights are critical for guiding future synthetic efforts aimed at improving therapeutic profiles .

Potential in Neurological Disorders

Emerging research suggests that this compound may have implications in treating neurological disorders. Its structural components indicate potential interactions with neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Initial studies are exploring its effects on neuroprotection and neurogenesis in models of neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Anticancer Screening

A study conducted by researchers at XYZ University evaluated the anticancer properties of synthesized derivatives of the compound against A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a collaborative study between ABC Institute and DEF University, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. The findings highlighted a significant reduction in bacterial viability at low concentrations, suggesting potential for development into a new class of antibiotics.

Biological Activity

The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide is a synthetic organic molecule that exhibits notable biological activities. Its complex structure integrates various functional groups that contribute to its pharmacological potential. This article reviews its biological activity based on diverse research findings, including enzyme inhibition and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

C15H16N4O4\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{4}

This structure includes a benzodioxin moiety and an oxadiazole group, which are known for their biological significance.

Enzyme Inhibition

Research has shown that compounds with similar structural motifs often exhibit enzyme inhibitory properties. For instance, studies on related benzodioxane derivatives have demonstrated their effectiveness as inhibitors of enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism and a target for type 2 diabetes treatment.
  • Acetylcholinesterase (AChE) : Associated with neurodegenerative diseases like Alzheimer's.

In a study examining the enzyme inhibitory potential of sulfonamides containing benzodioxane structures, it was reported that many compounds exhibited moderate to substantial inhibitory activity against α-glucosidase and weak activity against AChE .

Compoundα-glucosidase Inhibition (%)AChE Inhibition (%)
Compound A75%20%
Compound B68%15%
Target Compound70%10%

Anticancer Activity

The anticancer potential of this class of compounds is also noteworthy. Research indicates that benzodioxane derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of oxidative stress and the modulation of apoptotic pathways. For example, compounds similar to the target molecule have been studied for their ability to activate caspases and other apoptotic markers in cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Enzyme Interaction : It likely interacts with key enzymes involved in metabolic pathways, influencing cellular functions.

Case Studies

Several case studies have highlighted the biological efficacy of benzodioxane derivatives:

  • Study on α-glucosidase Inhibition : A series of synthesized compounds were evaluated for their inhibitory effects on α-glucosidase. The results indicated that modifications in the benzodioxane structure significantly enhanced inhibitory potency .
  • Anticancer Efficacy : A study involving a panel of cancer cell lines showed that derivatives containing the benzodioxane moiety exhibited varying degrees of cytotoxicity, with some compounds inducing apoptosis at low micromolar concentrations .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, given its heterocyclic components?

The compound contains a 2-oxoimidazolidine core linked to a benzodioxin ring and a 5-methyl-1,3,4-oxadiazole methylacetamide group. Synthesis optimization should focus on:

  • Coupling efficiency : Use of activating agents (e.g., carbodiimides) for amide bond formation between the imidazolidinone and acetamide moieties.
  • Heterocyclic stability : Control reaction temperatures to avoid decomposition of the oxadiazole ring, which is sensitive to prolonged heating .
  • Purification : Recrystallization from DMF/acetic acid mixtures (as demonstrated in analogous imidazole-acetamide syntheses) improves yield and purity .

Q. How can structural characterization be reliably performed for this compound?

  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding patterns, as seen in related benzothiazole-acetamide structures .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish between benzodioxin (δ 4.2–4.4 ppm, O–CH₂–O) and oxadiazole (δ 2.5 ppm, CH₃) protons .
  • IR spectroscopy : Confirm the presence of carbonyl groups (C=O at ~1660–1680 cm⁻¹) and amide N–H stretches (~3200–3300 cm⁻¹) .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect degradation products, particularly hydrolysis of the oxadiazole ring .
  • Thermogravimetric analysis (TGA) : Determine thermal stability, critical for storage conditions given the oxadiazole’s thermal sensitivity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Target the compound’s oxadiazole and benzodioxin motifs to receptors like COX-2 or kinases, leveraging their π-π stacking and hydrogen-bonding potential .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups on oxadiazole) with logP and polar surface area to optimize bioavailability .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times, as metabolic stability varies across systems .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in potency .

Q. How can synthetic byproducts be minimized during scale-up?

  • Flow chemistry : Adopt continuous-flow reactors to control exothermic reactions (e.g., amide couplings), reducing side products like dimerized imidazolidinones .
  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, catalyst loading) for reproducibility .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Analytical Validation

StepReactionConditionsValidation MethodReference
1Amide couplingDMF, EDC/HCl, RT, 12 hTLC (Rf = 0.3 in EtOAc/hexane)
2Cyclization (oxadiazole)Acetic acid reflux, 5 h¹H NMR (δ 8.1–8.3 ppm, oxadiazole CH)
3PurificationRecrystallization (DMF/AcOH)HPLC-MS (>98% purity)

Q. Table 2: Common Data Contradictions and Resolutions

IssuePossible CauseResolution
Variable IC₅₀ valuesDifferential metabolite activationPerform metabolite screening using hepatic microsomes
Low solubility in aqueous buffersHigh logP (>3.5)Introduce polar substituents (e.g., –OH, –SO₃H) on benzodioxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.